N,N'-(2,5-dimethoxybenzene-1,4-diyl)bis(4-fluoro-3-nitrobenzamide)
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Overview
Description
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, fluoro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide typically involves multi-step organic reactions The process begins with the nitration of fluorobenzene to introduce nitro groups This is followed by the formation of the amide bond through a reaction between the nitrobenzoyl chloride and the amine derivative of 2,5-dimethoxyphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of nitro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzamide
- 2,5-Dimethoxy-4-fluoronitrobenzene
Uniqueness
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C22H16F2N4O8 |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H16F2N4O8/c1-35-19-9-16(26-22(30)12-4-6-14(24)18(8-12)28(33)34)20(36-2)10-15(19)25-21(29)11-3-5-13(23)17(7-11)27(31)32/h3-10H,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
QHSZVCQPYCZSEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])OC)NC(=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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